N-isopropyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
CAS No.:
Cat. No.: VC14986534
Molecular Formula: C14H18N4O2
Molecular Weight: 274.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N4O2 |
|---|---|
| Molecular Weight | 274.32 g/mol |
| IUPAC Name | 4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-propan-2-ylbutanamide |
| Standard InChI | InChI=1S/C14H18N4O2/c1-10(2)15-13(19)8-5-9-18-14(20)11-6-3-4-7-12(11)16-17-18/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,19) |
| Standard InChI Key | IDBCBPRBFXXGSH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 |
Introduction
N-isopropyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound belonging to the class of benzotriazine derivatives. It features a benzotriazine core structure with a butanamide moiety and an isopropyl group attached, along with a 4-oxo substituent on the benzotriazine ring. This compound is of particular interest in medicinal chemistry due to its potential applications in modulating specific biological pathways.
Synthesis and Chemical Reactivity
The synthesis of N-isopropyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves several key steps, primarily focusing on the formation of the benzotriazine core and subsequent modifications to introduce the butanamide group. This compound can participate in various chemical reactions due to its functional groups, which are essential for exploring its reactivity and potential derivatives.
Biological Activity and Potential Applications
Preliminary studies indicate that compounds containing the benzotriazine scaffold exhibit diverse biological activities. N-isopropyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has shown potential in medicinal chemistry, particularly as a modulator of specific biological pathways. Its unique combination of functional groups and structural features may provide distinct biological activities not found in other similar compounds.
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-isopropyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide | C13H16N4O2 | Benzotriazine core, butanamide moiety | Potential in medicinal chemistry |
| 4-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)phenylacetic acid | Not specified | Dihydro derivative with acetic acid | Antitumor activity |
| 5-(4-Oxo-benzotriazine)propanoic acid | Not specified | Propanoic acid derivative | Antimicrobial properties |
Comparison with Similar Compounds
Several compounds share structural features with N-isopropyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide, but its unique combination of functional groups sets it apart. For instance, 4-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)phenylacetic acid exhibits antitumor activity, while 5-(4-oxo-benzotriazine)propanoic acid shows antimicrobial properties.
Future Research Directions
Given its potential applications in medicinal chemistry, further research on N-isopropyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is warranted. This includes exploring its interaction with specific molecular targets and evaluating its efficacy in treating diseases associated with these biological processes. The compound's versatility and importance in various fields of research highlight its value as a candidate for targeted therapeutic applications.
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